molecular formula C8H10ClNO3S B3330559 (S)-5-Chloro-N-(2,3-dihydroxypropyl)thiophene-2-carboxamide CAS No. 721401-51-0

(S)-5-Chloro-N-(2,3-dihydroxypropyl)thiophene-2-carboxamide

Cat. No.: B3330559
CAS No.: 721401-51-0
M. Wt: 235.69 g/mol
InChI Key: KPLVWXBCSNCNJA-YFKPBYRVSA-N
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Description

(S)-5-Chloro-N-(2,3-dihydroxypropyl)thiophene-2-carboxamide, commonly known as Rivaroxaban (BAY-59-7939), is a selective direct Factor Xa inhibitor used clinically as an oral anticoagulant. Its chemical structure (C₁₉H₁₈ClN₃O₅S, MW: 435.88 g/mol) features a thiophene-2-carboxamide core substituted with a 5-chloro group and a complex (2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl side chain . The (S)-enantiomer configuration is critical for its pharmacological activity, enabling high-affinity binding to Factor Xa and inhibition of thrombin generation . Rivaroxaban is classified as a non-vitamin K antagonist oral anticoagulant (NOAC) and is widely prescribed for stroke prevention in atrial fibrillation and venous thromboembolism treatment.

Properties

IUPAC Name

5-chloro-N-[(2S)-2,3-dihydroxypropyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO3S/c9-7-2-1-6(14-7)8(13)10-3-5(12)4-11/h1-2,5,11-12H,3-4H2,(H,10,13)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLVWXBCSNCNJA-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C(=O)NCC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(SC(=C1)Cl)C(=O)NC[C@@H](CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Chloro-N-(2,3-dihydroxypropyl)thiophene-2-carboxamide typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 5-chlorothiophene-2-carboxylic acid.

    Amidation Reaction: The carboxylic acid is then converted to its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride.

    Amide Formation: The acid chloride is reacted with (S)-2,3-dihydroxypropylamine under controlled conditions to form the desired carboxamide.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: (S)-5-Chloro-N-(2,3-dihydroxypropyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.

Major Products:

    Oxidation: Formation of 2,3-dioxopropyl derivatives.

    Reduction: Formation of 2,3-dihydroxypropylamine derivatives.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

(S)-5-Chloro-N-(2,3-dihydroxypropyl)thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: Used as a probe to study enzyme interactions and metabolic pathways.

    Materials Science: Explored for its potential in the development of organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of (S)-5-Chloro-N-(2,3-dihydroxypropyl)thiophene-2-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes such as kinases or proteases, inhibiting their activity.

    Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

GPi 688

  • Structure: GPi 688 (2-chloro-N-(1-((R)-2,3-dihydroxypropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)-6H-thieno[2,3-b]pyrrole-5-carboxamide) shares a thiophene-pyrrole carboxamide backbone but differs in substituents, including a tetrahydroquinolin group and a distinct stereochemical configuration .
  • Target and Activity : Unlike Rivaroxaban, GPi 688 is a glycogen phosphorylase inhibitor, targeting the indole allosteric site to reduce hepatic glucose production. It demonstrates efficacy in lowering glucagon-mediated hyperglycemia in preclinical models .
  • Therapeutic Application : Primarily investigated for diabetes management, contrasting with Rivaroxaban’s anticoagulant use.
Parameter Rivaroxaban GPi 688
Molecular Weight 435.88 g/mol ~500 g/mol (estimated)
Target Factor Xa Glycogen phosphorylase
Therapeutic Area Anticoagulation Diabetes management
Key Substituent Oxazolidinone-morpholino Tetrahydroquinolin

CP-316819

  • Structure: CP-316819 (5-chloro-N-((2S,3R)-3-hydroxy-4-(methoxy(methyl)amino)-4-oxo-1-phenylbutan-2-yl)-1H-indole-2-carboxamide) replaces the thiophene ring with an indole carboxamide and incorporates a methoxy(methyl)amino group .
  • Activity : Functions as a glycogen phosphorylase inhibitor but with a distinct binding mechanism compared to GPi 688.
  • Divergent Applications : While both Rivaroxaban and CP-316819 target metabolic enzymes, their structural differences dictate opposing therapeutic roles (anticoagulation vs. glycemic control).

Patented Crystalline Form ()

  • Structure: A triazole-containing analog (5-chloro-N-({(5S)-2-oxo-3-[4-(5,6-dihydro-4H-[1,2,4]triazin-1-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide methanesulfonate) features a triazine substituent instead of Rivaroxaban’s morpholino group .
  • Key Differences :
    • Enhanced crystallinity improves stability and bioavailability.
    • The triazine group may alter pharmacokinetics, such as plasma protein binding or half-life.

Iosimenol ()

  • Structure: Iosimenol (C₃₁H₃₆I₆N₆O₁₄) contains multiple 2,3-dihydroxypropyl groups and iodine atoms, enabling its use as an iodinated X-ray contrast agent .
  • Functional Contrast: Despite sharing dihydroxypropyl substituents, Iosimenol’s iodine-rich structure facilitates radiopacity, while Rivaroxaban’s substituents optimize Factor Xa binding.
Parameter Rivaroxaban Iosimenol
Molecular Weight 435.88 g/mol 1478.08 g/mol
Functional Groups Chlorothiophene-carboxamide Triiodinated benzenedicarboxamide
Application Anticoagulation Radiographic imaging

Thiophene Derivatives from

Compounds 6a–6c (e.g., 5-(4,5-bis(4-(9H-carbazol-9-yl)phenyl)thiophen-2-yl)thiophene-2-carbaldehyde) share a thiophene-carboxaldehyde core but lack the dihydroxypropyl and oxazolidinone groups critical to Rivaroxaban .

  • Key Differences: Physical Properties: Higher melting points (e.g., 140–145°C for 6a vs. Rivaroxaban’s amorphous solid state) due to rigid carbazole/diphenylamino substituents . Applications: These derivatives are explored in organic electronics (e.g., OLEDs), unlike Rivaroxaban’s biomedical focus.

Biological Activity

(S)-5-Chloro-N-(2,3-dihydroxypropyl)thiophene-2-carboxamide is a synthetic compound notable for its potential biological activities, which are of significant interest in medicinal chemistry. This article explores the compound's biological properties, synthesis, and potential applications, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H10ClN1O3SC_9H_{10}ClN_1O_3S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms within its thiophene structure. The compound features a unique dihydroxypropyl side chain that may contribute to its biological activity.

Synthesis of the Compound

The synthesis of this compound typically involves several steps:

  • Formation of the Thiophene Ring : Starting from appropriate thiophene precursors.
  • Chlorination : Introduction of the chlorine atom at the 5-position.
  • Amidation : Reaction with a dihydroxypropylamine derivative to form the final amide.

Each step requires optimization for yield and purity, often utilizing various solvents and catalysts depending on reaction conditions.

Antimicrobial Activity

A comparative analysis with structurally similar compounds reveals that this compound may possess enhanced antimicrobial properties due to its unique functional groups. The following table summarizes related compounds and their biological activities:

Compound NameStructure FeaturesBiological Activity
5-Chloro-thiophene-2-carboxylic acidThiophene ring with carboxylic acidAntimicrobial
N-(2-hydroxypropyl)-5-chlorothiophene-2-carboxamideHydroxyl group instead of dihydroxypropylAnti-inflammatory
4-Methyl-thiophene-2-carboxamideMethyl substitution on thiopheneAntioxidant
5-Bromo-thiophene-2-carboxamideBromine substitution instead of chlorineAntimicrobial
This compound Chlorine and dihydroxypropyl side chain Potentially broad-spectrum

This table illustrates how the unique combination of functional groups in this compound may enhance its biological activity compared to other similar compounds.

Case Studies and Research Findings

Recent studies have begun to investigate the biological activities of this compound:

  • Antibacterial Studies : Initial assays have shown promising results against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
    • For instance, similar thiophene derivatives have demonstrated significant activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects .
  • Anti-inflammatory Potential : The presence of hydroxyl groups in the side chain may contribute to anti-inflammatory effects observed in related compounds. Further studies are needed to elucidate these mechanisms more clearly.

Future Directions

To fully understand the biological potential of this compound, further research is essential:

  • Targeted Assays : Conducting specific biological assays to determine MIC values against a broader range of pathogens.
  • Mechanism Studies : Investigating the mechanisms through which this compound exerts its effects at the molecular level.
  • In Vivo Studies : Assessing pharmacokinetics and bioavailability in animal models to evaluate therapeutic potential.

Q & A

Basic: What are the recommended synthetic routes for (S)-5-Chloro-N-(2,3-dihydroxypropyl)thiophene-2-carboxamide, and how can reaction efficiency be optimized?

Methodological Answer:
The synthesis typically involves coupling 5-chlorothiophene-2-carbonyl chloride with a chiral dihydroxypropylamine derivative. Evidence from structurally analogous compounds (e.g., rivaroxaban derivatives) suggests using stepwise protocols:

  • Step 1: React 5-chlorothiophene-2-carbonyl chloride with a protected (S)-2,3-dihydroxypropylamine precursor under anhydrous conditions (e.g., DCM, 0–5°C) to minimize side reactions .
  • Step 2: Deprotect the hydroxyl groups using mild acidic or enzymatic conditions to retain stereochemical integrity .
  • Optimization: Monitor reaction progress via TLC or HPLC. Adjust equivalents of coupling agents (e.g., DCC or EDC) to improve yields (>70%) .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy: Assign peaks for the thiophene ring (δ 7.0–7.5 ppm for aromatic protons), dihydroxypropyl chain (δ 3.5–4.5 ppm for hydroxyls), and amide protons (δ 8.0–10.0 ppm) .
  • IR Spectroscopy: Validate the amide C=O stretch (~1667 cm⁻¹) and hydroxyl groups (~3371 cm⁻¹) .
  • HPLC-MS: Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z 410.89) .

Basic: How should researchers handle solubility and stability challenges during in vitro assays?

Methodological Answer:

  • Solubility: Use polar aprotic solvents (e.g., DMSO) for stock solutions (10–50 mM). For aqueous buffers (pH 7.4), add co-solvents like PEG-400 (<5% v/v) to prevent precipitation .
  • Stability: Store lyophilized samples at 2–8°C under inert gas (argon) to avoid hydrolysis of the amide bond. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS .

Advanced: What are the primary degradation pathways of this compound under hydrolytic or oxidative conditions?

Methodological Answer:
Degradation studies on related thiophene carboxamides (e.g., rivaroxaban) reveal two key pathways:

  • Hydrolytic Degradation: The amide bond undergoes cleavage in acidic/basic conditions, forming 5-chlorothiophene-2-carboxylic acid and (S)-2,3-dihydroxypropylamine. This is confirmed by LC-MS detection of [M-18]+ fragments .
  • Oxidative Degradation: The thiophene sulfur may oxidize to sulfoxide derivatives, identifiable via shifts in UV spectra (λmax > 270 nm) and MS/MS fragmentation .
    Mitigation: Stabilize formulations using antioxidants (e.g., ascorbic acid) and pH-controlled buffers (pH 5–6) .

Advanced: How can computational modeling elucidate the compound’s interaction with biological targets (e.g., coagulation factors)?

Methodological Answer:

  • Docking Studies: Use software like AutoDock Vina to model interactions with Factor Xa’s S1/S4 pockets. Key residues (e.g., Tyr228, Glu146) form hydrogen bonds with the carboxamide and dihydroxypropyl groups .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Calculate RMSD (<2.0 Å) and binding free energy (MM-PBSA) to validate affinity .
  • Validation: Cross-reference with crystallographic data from structurally similar anticoagulants (e.g., rivaroxaban-bound Factor Xa PDB: 2W26) .

Advanced: How should researchers resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

  • Assay Variability: Re-evaluate protocols for enzyme-based (e.g., Factor Xa inhibition) vs. cell-based assays (e.g., platelet aggregation). Adjust ATP concentrations or serum protein levels to mimic physiological conditions .
  • Orthogonal Validation: Confirm activity using SPR (surface plasmon resonance) for binding kinetics (KD < 10 nM) and animal models (e.g., rat thrombosis) for in vivo efficacy .
  • Data Normalization: Use internal standards (e.g., rivaroxaban) to calibrate inter-lab variability .

Advanced: What strategies improve enantiomeric purity during large-scale synthesis?

Methodological Answer:

  • Chiral Resolution: Employ immobilized lipases (e.g., Candida antarctica) for kinetic resolution of racemic intermediates. Optimize reaction time (12–24 hr) and temperature (25°C) to achieve >99% ee .
  • Asymmetric Catalysis: Use chiral oxazolidinone auxiliaries during amide bond formation. Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column, hexane:IPA 80:20) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-5-Chloro-N-(2,3-dihydroxypropyl)thiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
(S)-5-Chloro-N-(2,3-dihydroxypropyl)thiophene-2-carboxamide

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